molecular formula C19H28NO3+ B1196793 Glycopyrronium CAS No. 13283-82-4

Glycopyrronium

Cat. No.: B1196793
CAS No.: 13283-82-4
M. Wt: 318.4 g/mol
InChI Key: ANGKOCUUWGHLCE-UHFFFAOYSA-N
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Description

Glycopyrronium, also known as glycopyrrolate, is a synthetic quaternary ammonium compound. It is a long-acting muscarinic antagonist that is widely used in medical practice. This compound is primarily employed to treat conditions such as chronic obstructive pulmonary disease (COPD), hyperhidrosis (excessive sweating), severe drooling, and as an adjunct in anesthesia to reduce secretions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycopyrronium bromide involves several key steps:

    Protection of Hydroxyl Group: The hydroxyl group of alpha-cyclopentyl mandelic acid is protected by benzyl.

    Esterification: The protected compound is esterified with 1-methyl-3-pyrrolidinol using conventional methods to obtain a key intermediate ester.

    Debenzylation: The intermediate ester is debenzylated under palladium on carbon (Pd/C) conditions.

    Quaternization: The resulting compound is quaternized with methyl bromide to form this compound bromide

Industrial Production Methods: Industrial production of this compound bromide follows similar synthetic routes but is optimized for higher yields and lower environmental impact. The process involves the use of condensing agents and controlled reaction conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Glycopyrronium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.

    Reduction: Reduction reactions are less common for this compound due to its stable quaternary ammonium structure.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed, though not typically for this compound.

    Substitution: Nucleophilic substitution can occur with reagents like sodium hydroxide under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted this compound compounds .

Scientific Research Applications

Glycopyrronium has a wide range of scientific research applications:

Mechanism of Action

Glycopyrronium exerts its effects by inhibiting the action of acetylcholine on muscarinic receptors. This inhibition reduces secretions in the airways, gastrointestinal tract, and other tissues. The compound does not cross the blood-brain barrier, minimizing central nervous system effects. This compound’s primary molecular targets are the muscarinic receptors, particularly M3 receptors, which mediate smooth muscle contraction and glandular secretion .

Comparison with Similar Compounds

    Tiotropium: Another long-acting muscarinic antagonist used in the treatment of COPD.

    Ipratropium: A short-acting muscarinic antagonist used for similar indications but with a shorter duration of action.

    Aclidinium: Another long-acting muscarinic antagonist with similar therapeutic uses.

Uniqueness of Glycopyrronium: this compound is unique in its combination of efficacy, safety profile, and minimal central nervous system effects. It has a faster onset of action compared to some other long-acting muscarinic antagonists and is well-tolerated in various patient populations .

Properties

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGKOCUUWGHLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048165
Record name 3-[(2-Cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycopyrrolate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.44e-04 g/L
Record name Glycopyrrolate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Glycopyrronium is a muscarinic antagonist with the highest affinity for M1 receptors, followed by M3, M2/M4, and M5. Muscarinic receptors M1 to M4 are found in the lung, although M3 is predominantly responsible for bronchoconstriction and airway secretions. Secretions from salivary and sweat glands, as well as gastric acid secretions, are also predominantly mediated by the M3 receptor. Salivary and gastric acid secretions are also partially mediated by the M1 receptor. Antagonism of these receptors decreases the volume of their respective secretions, and in the case of the gastrointestinal system, reduces the acidity of the stomach. In the cardiovascular system, muscarinic receptors M1 to M5 are all present, however the function of M5 has not been described in literature. Under normal circumstances, stimulation of the vagal nerve lowers the heart rate, potentially leading to intraoperative bradycardia. Studies in mice suggest that this stimulation is predominantly mediated by the M3 receptor, and mutant knockout mice are not susceptible to these effects.
Record name Glycopyrronium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00986
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

13283-82-4, 740028-90-4, 596-51-0
Record name Glycopyrronium
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycopyrronium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00986
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 3-[(2-Cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycopyrronium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glycopyrrolate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

193-194.5, 192.5 °C
Record name Glycopyrronium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00986
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glycopyrrolate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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